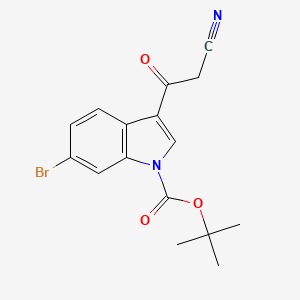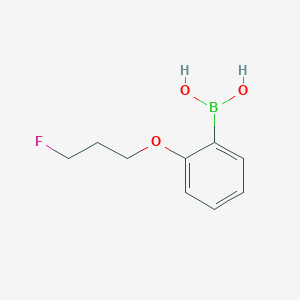
1-Boc-6-ブロモ-3-シアノアセチルインドール
概要
説明
1-Boc-6-bromo-3-cyanoacetylindole is a multifaceted chemical compound with the molecular formula C16H15BrN2O3 and a molecular weight of 363.21 g/mol . This compound is characterized by the presence of several functional groups, including a bromine atom at the 6th position, a cyanoacetyl group at the 3rd position, and a tert-butyloxycarbonyl (Boc) protecting group on the indole ring. These features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
科学的研究の応用
1-Boc-6-bromo-3-cyanoacetylindole finds extensive use in various fields of scientific research:
Organic Synthesis: The compound serves as a versatile building block for creating more complex molecules.
Medicinal Chemistry: The indole core structure is found in many biologically active molecules.
Material Science:
作用機序
Target of Action
The compound is known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with organoboron reagents and palladium catalysts in this process .
Mode of Action
The compound contains several functional groups that can be used for further chemical transformations. The cyanoacetyl group is a versatile building block for creating more complex molecules, while the Boc (tert-butyloxycarbonyl) protecting group can be used to selectively modify the indole ring.
Biochemical Pathways
Result of Action
準備方法
The synthesis of 1-Boc-6-bromo-3-cyanoacetylindole typically involves multiple steps, starting with the functionalization of the indole ringThe Boc protecting group is then added to the nitrogen atom of the indole ring to stabilize the compound and prevent unwanted reactions .
Industrial production methods may involve the use of advanced techniques such as Sonogashira coupling and palladium-catalyzed reactions to achieve high yields and purity . These methods are optimized to ensure the efficient and cost-effective production of the compound on a large scale.
化学反応の分析
1-Boc-6-bromo-3-cyanoacetylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using reagents such as .
Oxidation and Reduction Reactions: The cyanoacetyl group can undergo oxidation or reduction under specific conditions to form different products.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free indole derivative.
Common reagents used in these reactions include palladium catalysts , strong acids , and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-Boc-6-bromo-3-cyanoacetylindole can be compared with other indole derivatives such as:
- 1-Boc-6-chloro-3-cyanoacetylindole
- 1-Boc-6-fluoro-3-cyanoacetylindole
- 1-Boc-6-iodo-3-cyanoacetylindole
These compounds share similar structural features but differ in the halogen atom at the 6th position. The unique combination of the bromine atom and the cyanoacetyl group in 1-Boc-6-bromo-3-cyanoacetylindole imparts distinct electronic properties and reactivity, making it a valuable compound for various research applications.
特性
IUPAC Name |
tert-butyl 6-bromo-3-(2-cyanoacetyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-16(2,3)22-15(21)19-9-12(14(20)6-7-18)11-5-4-10(17)8-13(11)19/h4-5,8-9H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJALZBXEBITSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Br)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1390254.png)
![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B1390256.png)
![[(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390257.png)

